Cas no 868967-17-3 (1-(4-methylpiperidin-1-yl)-2-{3-(pyridin-2-yl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}ethan-1-one)

1-(4-Methylpiperidin-1-yl)-2-{3-(pyridin-2-yl)-1,2,4-triazolo[4,3-b]pyridazin-6-ylsulfanyl}ethan-1-one is a heterocyclic compound featuring a triazolopyridazine core linked to a methylpiperidine moiety via a sulfanyl-ethanone bridge. This structure confers potential utility in medicinal chemistry, particularly as a kinase inhibitor or bioactive scaffold due to its fused triazole-pyridazine system and flexible side chain. The pyridine and piperidine groups enhance solubility and binding affinity, while the sulfanyl linker offers synthetic versatility for further derivatization. Its well-defined molecular architecture makes it a promising candidate for structure-activity relationship studies in drug discovery, particularly targeting enzyme modulation or receptor interactions. The compound's stability and synthetic accessibility further support its investigational use.
1-(4-methylpiperidin-1-yl)-2-{3-(pyridin-2-yl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}ethan-1-one structure
868967-17-3 structure
Product name:1-(4-methylpiperidin-1-yl)-2-{3-(pyridin-2-yl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}ethan-1-one
CAS No:868967-17-3
MF:C18H20N6OS
MW:368.456001281738
CID:6527428
PubChem ID:7190439

1-(4-methylpiperidin-1-yl)-2-{3-(pyridin-2-yl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}ethan-1-one Chemical and Physical Properties

Names and Identifiers

    • 1-(4-methylpiperidin-1-yl)-2-{3-(pyridin-2-yl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}ethan-1-one
    • 868967-17-3
    • AKOS024612672
    • 1-(4-methylpiperidin-1-yl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone
    • 1-(4-methylpiperidin-1-yl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one
    • F1835-0127
    • 1-(4-methylpiperidin-1-yl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone
    • Inchi: 1S/C18H20N6OS/c1-13-7-10-23(11-8-13)17(25)12-26-16-6-5-15-20-21-18(24(15)22-16)14-4-2-3-9-19-14/h2-6,9,13H,7-8,10-12H2,1H3
    • InChI Key: YATPDZGRESCZHU-UHFFFAOYSA-N
    • SMILES: S(C1C=CC2=NN=C(C3C=CC=CN=3)N2N=1)CC(N1CCC(C)CC1)=O

Computed Properties

  • Exact Mass: 368.14193046g/mol
  • Monoisotopic Mass: 368.14193046g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 4
  • Complexity: 486
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 102Ų

1-(4-methylpiperidin-1-yl)-2-{3-(pyridin-2-yl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}ethan-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F1835-0127-3mg
1-(4-methylpiperidin-1-yl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one
868967-17-3 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F1835-0127-2mg
1-(4-methylpiperidin-1-yl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one
868967-17-3 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F1835-0127-30mg
1-(4-methylpiperidin-1-yl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one
868967-17-3 90%+
30mg
$119.0 2023-05-17
Life Chemicals
F1835-0127-75mg
1-(4-methylpiperidin-1-yl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one
868967-17-3 90%+
75mg
$208.0 2023-05-17
Life Chemicals
F1835-0127-5mg
1-(4-methylpiperidin-1-yl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one
868967-17-3 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F1835-0127-2μmol
1-(4-methylpiperidin-1-yl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one
868967-17-3 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F1835-0127-5μmol
1-(4-methylpiperidin-1-yl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one
868967-17-3 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F1835-0127-20μmol
1-(4-methylpiperidin-1-yl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one
868967-17-3 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F1835-0127-50mg
1-(4-methylpiperidin-1-yl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one
868967-17-3 90%+
50mg
$160.0 2023-05-17
Life Chemicals
F1835-0127-4mg
1-(4-methylpiperidin-1-yl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one
868967-17-3 90%+
4mg
$66.0 2023-05-17

Additional information on 1-(4-methylpiperidin-1-yl)-2-{3-(pyridin-2-yl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}ethan-1-one

Chemical Compound CAS No 868967-17-3: 1-(4-methylpiperidin-1-yl)-2-{3-(pyridin-2-yl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}ethan-1-one

The chemical compound with CAS No 868967-17-3, named 1-(4-methylpiperidin-1-yl)-2-{3-(pyridin-2-yl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}ethan-1-one, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound is characterized by its complex structure, which includes a piperidine ring, a pyridine moiety, and a triazolopyridazine group. The presence of these functional groups contributes to its unique chemical properties and potential biological activities.

Recent studies have highlighted the importance of sulfanyl groups in drug design, as they can enhance the solubility and bioavailability of compounds. In this molecule, the sulfanyl group is attached to the triazolopyridazine ring, which itself is fused with a pyridine ring. This structural arrangement suggests that the compound may exhibit strong binding affinities to specific biological targets. Researchers have explored the potential of this compound as a kinase inhibitor, given its ability to interact with ATP-binding pockets in protein kinases.

The synthesis of 1-(4-methylpiperidin-1-yl)-2-{3-(pyridin-2-yl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}ethan-1-one involves a multi-step process that includes coupling reactions and cyclization. The use of microwave-assisted synthesis has been reported to significantly improve the yield and purity of this compound. This approach not only streamlines the production process but also ensures that the final product meets rigorous quality standards required for preclinical testing.

In terms of biological activity, this compound has shown promising results in vitro assays targeting various enzymes and receptors. For instance, it has demonstrated potent inhibitory effects on protein kinase C (PKC) and mitogen-activated protein kinase (MAPK) pathways. These findings suggest that it could be a valuable candidate for the development of therapies targeting diseases such as cancer and inflammatory disorders.

Furthermore, computational studies using molecular docking techniques have provided insights into the binding modes of this compound with its target proteins. The methylpiperidine group appears to play a critical role in stabilizing interactions within the active site of kinases. This structural feature not only enhances the compound's potency but also contributes to its selectivity over other related enzymes.

Recent advancements in medicinal chemistry have emphasized the importance of heterocyclic compounds in drug discovery. The triazolopyridazine moiety in this molecule is particularly noteworthy due to its ability to form hydrogen bonds and π–π interactions with biological targets. These properties make it an attractive scaffold for further structural modifications aimed at improving pharmacokinetic profiles.

In conclusion, CAS No 868967-17-3 represents a cutting-edge advancement in organic synthesis and drug discovery. Its unique structure and promising biological activities position it as a strong candidate for future therapeutic applications. Continued research into its mechanisms of action and optimization of its pharmacological properties will undoubtedly pave the way for innovative treatments in various disease areas.

Recommend Articles

Recommended suppliers
Synrise Material Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Synrise Material Co. Ltd.
Handan Zechi Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Baoji Haoxiang Bio-technology Co.Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
atkchemica
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
atkchemica
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD